1-(4-Pyridyl)-2-pyrrolidinone
CAS No.: 82132-17-0
Cat. No.: VC18353668
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82132-17-0 |
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Molecular Formula | C9H10N2O |
Molecular Weight | 162.19 g/mol |
IUPAC Name | 1-pyridin-4-ylpyrrolidin-2-one |
Standard InChI | InChI=1S/C9H10N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h3-6H,1-2,7H2 |
Standard InChI Key | OWZZDIPYCPKKLD-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)N(C1)C2=CC=NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidinone ring (a γ-lactam) fused to a pyridine ring at the 1-position. The pyrrolidinone ring contributes a planar amide group, while the pyridine moiety introduces aromaticity and basicity. This combination creates a dipolar system that influences reactivity and intermolecular interactions. The nitrogen atom in the pyridine ring acts as a Lewis base, enabling coordination with metal ions .
Physicochemical Characteristics
While direct data on 1-(4-Pyridyl)-2-pyrrolidinone is limited, comparisons to structurally related compounds provide insights:
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Solubility: Likely miscible with polar solvents (e.g., water, ethanol) due to the pyrrolidinone’s hydrophilic lactam group .
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Basicity: The pyridine nitrogen (pKa ~5–6) and lactam nitrogen (pKa ~9–10) confer amphoteric properties, enabling protonation at multiple sites .
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Thermal Stability: Pyrrolidinones generally exhibit moderate thermal stability, with decomposition temperatures exceeding 200°C .
Table 1: Comparative Properties of Pyrrolidinone Derivatives
Synthesis and Derivative Formation
Lewis Acid-Catalyzed Cyclopropane Ring-Opening
A state-of-the-art method for synthesizing substituted pyrrolidinones involves donor-acceptor (DA) cyclopropanes. In this approach, cyclopropanes bearing ester groups react with primary amines under Lewis acid catalysis (e.g., Ni(ClO₄)₂) to form γ-amino esters, which undergo lactamization and dealkoxycarbonylation to yield 1,5-disubstituted pyrrolidin-2-ones . For example:
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Cyclopropane Activation: DA cyclopropanes (e.g., 1a) react with anilines or benzylamines in the presence of Ni(ClO₄)₂, forming γ-amino esters (4a).
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Lactamization: Heating with acetic acid induces cyclization, producing pyrrolidinones.
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Dealkoxycarbonylation: Alkaline saponification followed by thermolysis removes ester groups, yielding the final product .
This method achieves yields up to 90% and accommodates diverse amines, including aromatic and aliphatic variants .
Alternative Synthetic Routes
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Catalytic Reduction: Hydrogenation of succinimide derivatives under hydrolytic conditions .
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Coordination-Assisted Synthesis: Metal templates (e.g., Zn²⁺) can preorganize reactants, as seen in the formation of zinc-pyrrolidinepyridine complexes .
Applications in Coordination Chemistry and Material Science
Metal-Organic Frameworks (MOFs)
1-(4-Pyridyl)-2-pyrrolidinone serves as a ligand in MOFs due to its bifunctional coordination sites. In the complex [Zn₂(C₇H₅O₂)₄(C₉H₁₂N₂)₂], the pyridyl nitrogen coordinates with Zn²⁺ ions, forming a paddle-wheel structure with a Zn⋯Zn separation of 2.9826 Å . Such frameworks exhibit potential in gas storage and catalysis.
Pharmaceutical Relevance
While direct studies on 1-(4-Pyridyl)-2-pyrrolidinone are sparse, structurally related pyrrolidinones are prevalent in drug design:
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Anticonvulsants: Ethosuximide (a 2-pyrrolidone derivative) modulates T-type calcium channels .
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Neuroprotective Agents: Racetams, which enhance cognitive function, feature pyrrolidone cores .
Comparative Analysis with Analogous Compounds
The pyridine substitution in 1-(4-Pyridyl)-2-pyrrolidinone confers distinct advantages over simpler pyrrolidinones:
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Enhanced Basicity: The pyridyl group increases proton affinity, improving catalytic activity in base-mediated reactions .
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Coordination Versatility: Dual binding sites (pyridine N and lactam O) enable complexation with transition metals .
Future Directions and Research Opportunities
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Pharmacological Profiling: Evaluate bioactivity against neurological targets (e.g., GABA receptors).
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Materials Innovation: Explore MOFs for carbon capture or heterogeneous catalysis.
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Green Synthesis: Develop solvent-free or photocatalytic routes to reduce environmental impact.
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